molecular formula C21H16Cl2OS B15171939 3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one CAS No. 919794-93-7

3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one

Cat. No.: B15171939
CAS No.: 919794-93-7
M. Wt: 387.3 g/mol
InChI Key: KFMCEFPQOOXWSA-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one” is an organic compound that belongs to the class of ketones It features a phenylpropanone backbone substituted with chlorophenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 4-chlorothiophenol, and acetophenone.

    Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form the intermediate chalcone.

    Thioether Formation: The intermediate chalcone undergoes a thioether formation reaction with 4-chlorothiophenol in the presence of a catalyst such as potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and thioether formation reactions.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

“3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one” depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-phenylpropan-1-one: Lacks the sulfanyl group, which may affect its reactivity and applications.

    3-[(4-Chlorophenyl)sulfanyl]-1-phenylpropan-1-one: Lacks the 2-chlorophenyl group, which may influence its chemical properties.

    3-Phenyl-3-[(4-chlorophenyl)sulfanyl]-1-propanone: Similar structure but without the chlorophenyl substitution.

Uniqueness

“3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one” is unique due to the presence of both chlorophenyl and sulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

919794-93-7

Molecular Formula

C21H16Cl2OS

Molecular Weight

387.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-1-phenylpropan-1-one

InChI

InChI=1S/C21H16Cl2OS/c22-16-10-12-17(13-11-16)25-21(18-8-4-5-9-19(18)23)14-20(24)15-6-2-1-3-7-15/h1-13,21H,14H2

InChI Key

KFMCEFPQOOXWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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